molecular formula C15H14N2O3 B5588397 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE

2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE

Cat. No.: B5588397
M. Wt: 270.28 g/mol
InChI Key: XWXNPQIHHVMAHM-CMDGGOBGSA-N
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Description

2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core linked to a furan ring through a prop-2-enamido bridge, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Amidation Reaction: The furan derivative is then subjected to an amidation reaction with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Enamine Formation: The final step involves the formation of the enamide linkage through a condensation reaction between the furan derivative and an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The enamide linkage can be reduced to form the corresponding amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrobenzamides, sulfonylbenzamides, etc.

Scientific Research Applications

2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The furan ring and benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylfuran
  • 2-Ethylfuran
  • 2-Methylfuran

Uniqueness

Compared to other furan derivatives, 2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE is unique due to its specific structural features, including the enamide linkage and benzamide moiety. These structural elements confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-7-11(20-10)8-9-14(18)17-13-5-3-2-4-12(13)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXNPQIHHVMAHM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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